3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
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Overview
Description
3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition may lead to various biochemical and physiological effects, such as the modulation of cellular signaling pathways and the regulation of gene expression.
Biochemical and physiological effects:
3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the activity of certain signaling pathways. Additionally, it has been suggested that this compound may have potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments is its ability to modulate cellular signaling pathways and regulate gene expression. This makes it a valuable tool for researchers studying the mechanisms of various diseases and developing new treatments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide. One potential direction is to further investigate its mechanism of action and identify specific enzymes and signaling pathways that it targets. Additionally, researchers may explore its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, future studies may focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. The resulting oxime is then reacted with ethyl acetoacetate to form 4-chloro-3-(oxoethyl)-1,2-oxazolidin-5-one. This intermediate is then reacted with methylamine and acryloyl chloride to form the final product, 3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide.
Scientific Research Applications
3-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and medicinal chemistry.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-8-12(16-18-9)15-13(17)7-4-10-2-5-11(14)6-3-10/h2-8H,1H3,(H,15,16,17)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYYKOZGSITHEF-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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